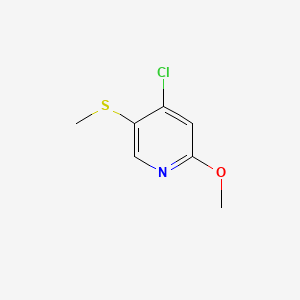
4-Chloro-2-methoxy-5-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNOS. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methoxy group, and a methylthio group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, solvents, and catalysts, as well as the reaction parameters, are carefully selected to achieve the desired product quality and quantity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxy-5-(methylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methoxy-5-(methylthio)pyridine involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the functional groups present and their reactivity. For example, the chlorine atom and methoxy group can participate in nucleophilic substitution reactions, while the methylthio group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the methylthio group.
4-Chloro-5-methoxy-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-nitropyridine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-Chloro-2-methoxy-5-(methylthio)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C7H8ClNOS |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNOS/c1-10-7-3-5(8)6(11-2)4-9-7/h3-4H,1-2H3 |
Clave InChI |
CPFCXPNOYTYYPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
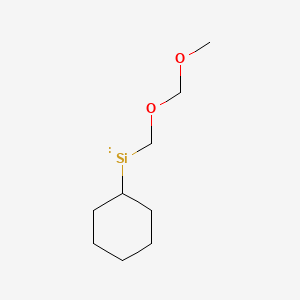


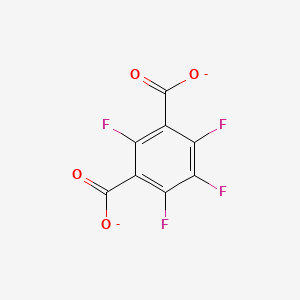
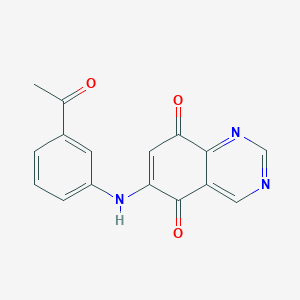
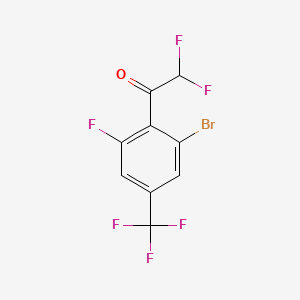
![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
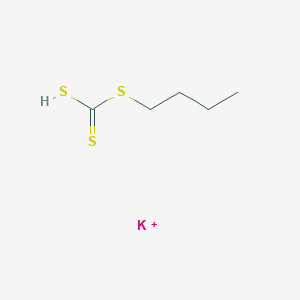
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
